molecular formula C10H13N3O2 B3307166 5-(piperazine-1-carbonyl)pyridin-2(1H)-one CAS No. 932114-29-9

5-(piperazine-1-carbonyl)pyridin-2(1H)-one

Cat. No. B3307166
CAS RN: 932114-29-9
M. Wt: 207.23 g/mol
InChI Key: OHYMPUVDDALTRH-UHFFFAOYSA-N
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Description

5-(piperazine-1-carbonyl)pyridin-2(1H)-one, also known as PP2, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications. This compound has been shown to inhibit several kinases, including Src family kinases, which are involved in a variety of cellular processes such as cell growth, differentiation, and survival. In

Scientific Research Applications

Novel Inhibitors in Cancer Research

5-(Piperazine-1-carbonyl)pyridin-2(1H)-one derivatives have been explored in the development of novel inhibitors targeting cancer. Mizojiri et al. (2017) synthesized a series of these compounds, identifying them as orally bioavailable inhibitors of eIF4A3 with promising antitumor efficacy in preclinical models, indicating potential for further development in cancer therapeutics (Mizojiri et al., 2017).

Applications in Chemical Synthesis

The reactivity of N-(2-Pyridinyl)piperazines, including those with a 5-(piperazine-1-carbonyl)pyridin-2(1H)-one structure, has been investigated in novel carbonylation reactions. Ishii et al. (1997) explored their reaction with carbon monoxide and ethylene, finding regioselective carbonylation at specific C-H bonds, which could be significant for synthetic organic chemistry (Ishii et al., 1997).

Chemical Structure and Properties

Research into the chemical properties of compounds related to 5-(piperazine-1-carbonyl)pyridin-2(1H)-one includes the study of pipemidic acid hydrochloride by Fun et al. (1999). This work detailed the molecular structure and intramolecular interactions, providing insights into the chemical behavior of such compounds (Fun et al., 1999).

Biological Applications

Compounds containing the 5-(piperazine-1-carbonyl)pyridin-2(1H)-one moiety have been synthesized and evaluated for various biological activities. For instance, Xu et al. (2021) investigated derivatives of this compound for their potential as serotonin reuptake inhibitors, demonstrating their significance in neuropharmacology (Xu et al., 2021).

properties

IUPAC Name

5-(piperazine-1-carbonyl)-1H-pyridin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O2/c14-9-2-1-8(7-12-9)10(15)13-5-3-11-4-6-13/h1-2,7,11H,3-6H2,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHYMPUVDDALTRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C(=O)C2=CNC(=O)C=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Piperazine-1-carbonyl)-1,2-dihydropyridin-2-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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